N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide
Description
N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-18(24)21-16(22)7-8-20-17(23)12-5-6-15-13(10-12)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H,20,23)(H3,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEYGVRZSJKQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)NCCC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The synthetic route often includes the following steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene core, which can be achieved through various methods such as Friedel-Crafts acylation.
Introduction of Functional Groups: The next step involves the introduction of the carbamoylamino and oxopropyl groups. This can be done through reactions such as amidation and carbamation.
Final Assembly: The final step involves coupling the functionalized fluorene with the carboxamide group under specific reaction conditions, such as using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
Chemical Reactions Analysis
N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic substitution.
Scientific Research Applications
N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[3-(carbamoylamino)-3-oxopropyl]-9H-fluorene-2-carboxamide can be compared with other similar compounds, such as:
N-[3-(carbamoylamino)phenyl]acetamide: This compound has a similar carbamoylamino group but differs in its backbone structure.
tert-Butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate: This compound shares the carbamoylamino and oxopropyl groups but has a different protecting group.
The uniqueness of this compound lies in its specific combination of functional groups and the fluorene backbone, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
